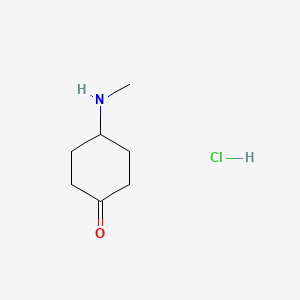

4-(methylaMINO)CYCLOHEXANONE hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(methylaMINO)CYCLOHEXANONE hydrochloride is a chemical compound with the CAS Number: 1260794-25-9 . It has a molecular weight of 163.65 . The compound is also known as N,3,3-trimethyl-1,5-dioxaspiro [5.5]undecan-9-amine hydrochloride .

Synthesis Analysis

A new and efficient protocol has been developed for the synthesis of a similar compound, ketamine, which might be applicable to this compound . The synthesis involves five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . The resulting product undergoes dehydration, oxidation, imination, and finally rearrangement at elevated temperature .Molecular Structure Analysis

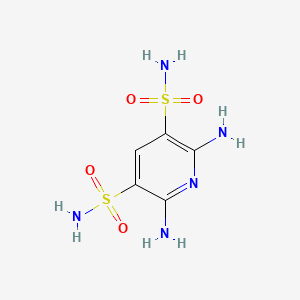

The molecular formula of this compound is C7H13NO.ClH . The InChI code is 1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H .Scientific Research Applications

1. Toxicology Studies

4-(methylamino)cyclohexanone hydrochloride, commonly known as Ketamine, has been extensively studied for its toxicology. Specialized studies were designed to examine the variables like the age of the animals, patterns of repeated drug administration, and the effects of prior administration of an agent known to stimulate microsomal enzymes (Kaump et al., 1969).

2. Veterinary Anesthesia

In veterinary medicine, this compound has been used in combination with other drugs to produce surgical depth anesthesia in animals like guinea pigs. This combination has been found to be fast-acting, safe, and easily controlled (Shucard et al., 1975).

3. Pain Relief and Narcotic Antagonist Activity

New derivatives of this compound have been synthesized for relieving pain in animals, showing high analgesic activity. Some of these derivatives also exhibit narcotic antagonist activity, which is useful in modifying depression caused by other analgesics (Blackstone & Bowman, 1999).

4. Chemical Industry Applications

In the chemical industry, cyclohexanone, a derivative of this compound, serves as an important intermediate in the manufacture of polyamides. Its selective formation under mild conditions has been a subject of research (Wang et al., 2011).

5. Obstetric Anesthesia

This compound has been studied as an anesthetic agent in obstetrics, showing promising results without significantly inhibiting laryngeal or pharyngeal reflexes. This study included both pregnant and nonpregnant subjects (Little et al., 1972).

6. Synthesis of Analogs for CNS Agents

Synthesis of this compound analogs has been explored for potential applications as central nervous system agents. These studies involved creating derivatives with varying biological activities, including antidepressant effects (Martin et al., 1981).

7. Synthesis and Analysis of Ketamine Analogues

There has been significant research into synthesizing and analyzing various ketamine analogues, including this compound, for their potential use in clinical settings. This includes understanding their structure, synthesis methods, and potential therapeutic applications (Jose et al., 2018).

8. Antibacterial and Antifungal Properties

Certain derivatives of this compound have been synthesized and tested for their antibacterial and antifungal properties. These derivatives were compared with standard drugs to evaluate their efficacy (Roshan, 2018).

Mechanism of Action

Target of Action

The primary target of 4-(methylaMINO)CYCLOHEXANONE hydrochloride is the NMDA receptor , an ionotropic glutamate receptor in the brain . This receptor plays a crucial role in memory and learning, and its dysfunction is associated with several neurological and psychiatric disorders.

Mode of Action

This compound acts as a non-selective, non-competitive antagonist at the NMDA receptor . By blocking this receptor, it prevents the normal actions of glutamate, the primary excitatory neurotransmitter in the brain .

Biochemical Pathways

The antagonism of the NMDA receptor by this compound leads to a decrease in neuronal excitability and synaptic transmission . This can affect various biochemical pathways, particularly those involved in neuronal signaling and synaptic plasticity.

Pharmacokinetics

Like other similar compounds, it is likely to undergooxidative metabolism , mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Its oral bioavailability is expected to be poor due to extensive first-pass metabolism .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in neuronal excitability and alterations in synaptic transmission . These changes can lead to various physiological effects, depending on the specific context and environment.

Safety and Hazards

Properties

IUPAC Name |

4-(methylamino)cyclohexan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFOMPKXKDTDFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)CC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677445 |

Source

|

| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260794-25-9 |

Source

|

| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)

![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)